molecular formula C14H15NO4 B5557082 4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine CAS No. 74957-53-2

4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine

Cat. No.: B5557082
CAS No.: 74957-53-2
M. Wt: 261.27 g/mol
InChI Key: YGGASQPEKIGCKJ-DUXPYHPUSA-N
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Description

4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine is a chemical compound that features a morpholine ring attached to a benzodioxole moiety through a propenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-14(15-5-7-17-8-6-15)4-2-11-1-3-12-13(9-11)19-10-18-12/h1-4,9H,5-8,10H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGASQPEKIGCKJ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74957-53-2
Record name Morpholine, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074957532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-benzodioxole and morpholine.

    Formation of Propenyl Intermediate: The 1,3-benzodioxole is reacted with an appropriate propenylating agent under basic conditions to form the propenyl intermediate.

    Coupling Reaction: The propenyl intermediate is then coupled with morpholine under suitable conditions, often involving a catalyst or a coupling reagent, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-morpholinyl)-2-propanol
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine is unique due to its specific combination of the benzodioxole and morpholine moieties, which confer distinct biological activities and chemical properties compared to other similar compounds .

Biological Activity

The compound 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine is a morpholine derivative featuring a benzodioxole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Information

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.27 g/mol
  • SMILES Notation : C1COCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3
  • InChIKey : YGGASQPEKIGCKJ-DUXPYHPUSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+262.10738158.5
[M+Na]+284.08932169.9
[M+NH4]+279.13392165.8
[M+K]+300.06326166.9
[M-H]-260.09282164.5

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that morpholine derivatives can possess anticancer activity. Specifically, compounds similar to This compound have been evaluated for their efficacy against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated cytotoxic effects, inhibiting cell proliferation.
  • A549 (Lung Cancer) : Significant reductions in cell viability were observed upon treatment with this compound.

The proposed mechanisms of action for the anticancer activity of this compound include:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis.
  • Induction of Apoptosis : Activation of apoptotic pathways has been documented in treated cancer cells.

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways:

Target EnzymeIC50 (nM)
Monoamine oxidase B6390
Aldehyde dehydrogenase 1A131622
15-hydroxyprostaglandin dehydrogenase31622

These interactions suggest potential applications in treating conditions related to enzyme dysregulation.

Study on Antioxidant Properties

A study conducted by researchers evaluated the antioxidant capacity of various benzodioxole derivatives, including our compound of interest. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, confirming its potential as a therapeutic agent against oxidative stress-related diseases.

Clinical Relevance in Cancer Treatment

A clinical trial investigated the efficacy of morpholine derivatives in combination with standard chemotherapy agents for breast cancer patients. The results showed improved outcomes when combining these compounds with doxorubicin, highlighting their potential as adjunct therapies.

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